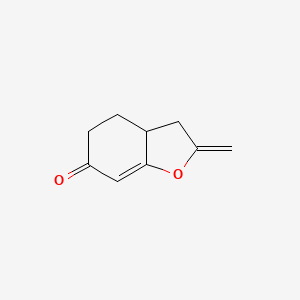
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:
Cyclization of substituted phenols: with appropriate alkenes under acidic or basic conditions.
Intramolecular cyclization: of suitable precursors using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more saturated forms using hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzofuranone derivatives.
Substitution: Formation of various substituted benzofuranones.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler structure with similar core but lacking additional functional groups.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with a benzofuranone core and diverse biological properties.
Uniqueness
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Propriétés
Numéro CAS |
561301-60-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-methylidene-3,3a,4,5-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h5,7H,1-4H2 |
Clé InChI |
AVRZSCIPLARXEM-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2CCC(=O)C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
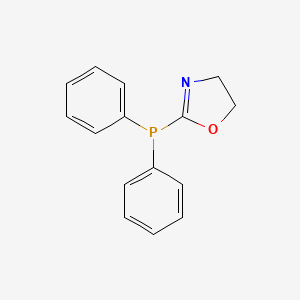
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
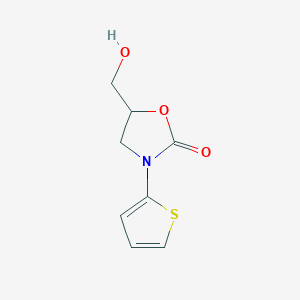
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
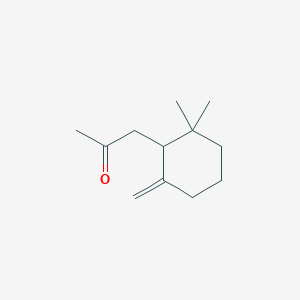
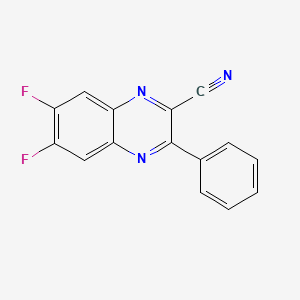
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
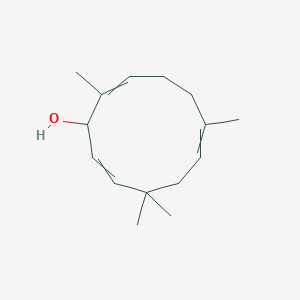
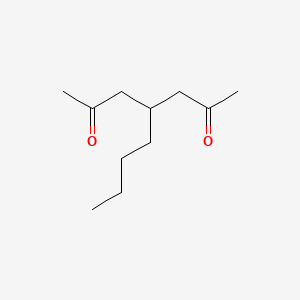
![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
